REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:6][CH2:5][CH:4]([CH:7](C(OC)=O)[C:8]([O:10][CH3:11])=[O:9])[CH2:3]1.C(O)(=O)CCCCCCCCCCC(O)=O>>[O:1]=[C:2]1[CH2:6][CH2:5][CH:4]([CH2:7][C:8]([O:10][CH3:11])=[O:9])[CH2:3]1
|
Name
|
|
Quantity
|
329.1 g
|
Type
|
reactant
|
Smiles
|
O=C1CC(CC1)C(C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
283 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC(=O)O)(=O)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
210 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilled (˜1 torr, 180° C. oil bath)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC(CC1)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1091 mmol | |
AMOUNT: MASS | 170.4 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |